molecular formula C25H23ClN2O4S B2680999 3-(4-chlorobenzenesulfonyl)-6-ethoxy-N-[(4-methoxyphenyl)methyl]quinolin-4-amine CAS No. 895640-55-8

3-(4-chlorobenzenesulfonyl)-6-ethoxy-N-[(4-methoxyphenyl)methyl]quinolin-4-amine

Cat. No.: B2680999
CAS No.: 895640-55-8
M. Wt: 482.98
InChI Key: BMRIHQMVFOFKBB-UHFFFAOYSA-N
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Description

3-(4-chlorobenzenesulfonyl)-6-ethoxy-N-[(4-methoxyphenyl)methyl]quinolin-4-amine is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups such as chlorobenzenesulfonyl, ethoxy, and methoxyphenylmethyl groups. These substitutions confer specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonyl)-6-ethoxy-N-[(4-methoxyphenyl)methyl]quinolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of the Chlorobenzenesulfonyl Group: This step involves the sulfonylation of the quinoline core using 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Ethoxylation: The ethoxy group can be introduced through an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a strong base like sodium hydride.

    Attachment of the Methoxyphenylmethyl Group: This step involves the nucleophilic substitution reaction of the quinoline core with 4-methoxybenzyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzenesulfonyl)-6-ethoxy-N-[(4-methoxyphenyl)methyl]quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the nitro or carbonyl groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium hydride and alkyl halides.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

3-(4-chlorobenzenesulfonyl)-6-ethoxy-N-[(4-methoxyphenyl)methyl]quinolin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-6-ethoxy-N-[(4-methoxyphenyl)methyl]quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    4-chlorobenzenesulfonyl chloride: A related compound used in the synthesis of sulfonamides.

    6-ethoxyquinoline: A simpler quinoline derivative with similar structural features.

    4-methoxybenzyl chloride: A precursor used in the synthesis of various organic compounds.

Uniqueness

3-(4-chlorobenzenesulfonyl)-6-ethoxy-N-[(4-methoxyphenyl)methyl]quinolin-4-amine is unique due to its combination of functional groups, which confer specific chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-6-ethoxy-N-[(4-methoxyphenyl)methyl]quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN2O4S/c1-3-32-20-10-13-23-22(14-20)25(28-15-17-4-8-19(31-2)9-5-17)24(16-27-23)33(29,30)21-11-6-18(26)7-12-21/h4-14,16H,3,15H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRIHQMVFOFKBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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